4-Amino-5-chloro-2-ethoxybenzoic Acid-d5
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Overview
Description
4-Amino-5-chloro-2-ethoxybenzoic Acid-d5: is a deuterated derivative of 4-Amino-5-chloro-2-ethoxybenzoic acid. This compound is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the ethoxy group. The molecular formula for this compound is C9H5D5ClNO3, and it has a molecular weight of 220.66 g/mol . Deuterated compounds like this one are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 typically involves the deuteration of 4-Amino-5-chloro-2-ethoxybenzoic acid. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of deuterated compounds generally follows similar synthetic routes but on a larger scale. The use of specialized equipment and reactors ensures the efficient and safe handling of deuterium gas. Additionally, the purification of the final product is crucial to achieve the desired isotopic purity, often greater than 98% .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and elevated temperatures
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of hydroxyl or alkoxy derivatives
Scientific Research Applications
Chemistry: 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is used as a reference standard in analytical chemistry, particularly in mass spectrometry, due to its unique isotopic signature .
Biology: In biological research, deuterated compounds are used to study metabolic pathways and enzyme kinetics. The presence of deuterium can alter the rate of enzymatic reactions, providing insights into reaction mechanisms .
Medicine: Deuterated drugs are being explored for their potential to improve the pharmacokinetic properties of existing medications. The increased stability of deuterated compounds can lead to longer-lasting effects and reduced side effects .
Industry: In the industrial sector, deuterated compounds are used in the development of new materials and as tracers in environmental studies .
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 is primarily related to its role as a deuterated compound. The presence of deuterium atoms can influence the compound’s interaction with enzymes and other molecular targets. Deuterium has a higher bond dissociation energy compared to hydrogen, which can result in slower reaction rates and increased stability of the compound .
Comparison with Similar Compounds
4-Amino-5-chloro-2-ethoxybenzoic acid: The non-deuterated version of the compound.
2-Ethoxy-4-amino-5-chlorobenzoic acid: A structural isomer with similar functional groups
Uniqueness: The primary uniqueness of 4-Amino-5-chloro-2-ethoxybenzoic Acid-d5 lies in its deuterium content. This isotopic substitution provides distinct advantages in research and industrial applications, such as enhanced stability and altered reaction kinetics .
Properties
IUPAC Name |
4-amino-5-chloro-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGYOMHQGQZRLC-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)O)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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